INCB3344 - 709018-37-1

INCB3344

Catalog Number: EVT-1581519
CAS Number: 709018-37-1
Molecular Formula: C29H34F3N3O6
Molecular Weight: 577.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

INCB3344 is a potent, selective, and orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2) [, , ]. It exhibits high affinity for the receptor in both human and murine models [, ]. This compound has been instrumental in elucidating the role of CCR2 in various inflammatory and disease processes, making it a valuable tool in preclinical research. Notably, INCB3344 is the first CCR2 antagonist with demonstrated efficacy in rodent models, overcoming the limitations of previous antagonists that lacked rodent cross-reactivity [].

Molecular Structure Analysis

The molecular structure of INCB3344 comprises a central pyrrolidine ring substituted with a benzo[d][1,3]dioxol-5-yl group, a 4-hydroxycyclohexyl group, and an ethoxy group. Additionally, a 3-(trifluoromethyl)benzamide moiety is linked to the pyrrolidine nitrogen via an ethyl linker []. Structural analysis using molecular dynamics simulations within a POPC lipid bilayer has been performed []. These simulations provide insights into the conformational changes of the receptor upon INCB3344 binding, crucial for understanding its mechanism of action.

Mechanism of Action

INCB3344 exerts its effects by competitively antagonizing the binding of chemokines, primarily CCL2 (MCP-1), to the CCR2 receptor [, ]. This binding inhibition disrupts downstream signaling cascades associated with CCR2 activation, effectively reducing macrophage infiltration and inflammatory responses [, ]. Molecular dynamics simulations suggest a two-step ligand-binding mechanism: the N-terminus of CCR2 initially interacts with INCB3344, followed by interactions with the extracellular loop 2, ultimately leading to conformational changes that hinder CCL2 binding []. Studies have also highlighted the involvement of specific amino acid residues, including Tyr49, Trp98, Tyr120, His121, and Glu291, in the binding interaction between INCB3344 and CCR2 [].

Applications
  • Diabetic Nephropathy: INCB3344 administration in diabetic mice reduced albuminuria, serum creatinine levels, and renal macrophage infiltration []. It also suppressed TLR9 expression and TNF-α production by macrophages, highlighting its potential therapeutic role in DN [].
  • Acute Ischemic Stroke: Studies in mice demonstrated that INCB3344, while reducing Ly6Chi monocyte infiltration into the brain, worsened functional outcomes and infarct volume after stroke [, ]. This suggests a protective role of Ly6Chi monocytes in the acute phase of stroke, promoting M2 macrophage polarization [, ].
  • Neuropathic Pain: INCB3344 effectively attenuated mechanical allodynia in a rat model of neuropathic pain []. It reversed the upregulation of proinflammatory markers and ERK1/2 pathway activation in the spinal cord, suggesting its potential as a therapeutic agent for neuropathic pain [].
  • Hypertension: INCB3344 significantly reduced blood pressure and macrophage accumulation in the aorta of mice with angiotensin II-induced hypertension [, , ]. This effect was associated with reduced vascular fibrosis and elastin breakdown, indicating its potential in treating hypertension-related vascular remodeling [, , ].
  • Cholangiocarcinoma: In a mouse model of cholangiocarcinoma, INCB3344, in combination with a GLI1 inhibitor, effectively reduced tumor growth by targeting the EHF-GLI1-CCL2 axis and modulating the tumor microenvironment [].
  • Gastric Hyperalgesia: INCB3344 significantly reduced gastric hypersensitivity in a rat model of diabetic gastropathy []. The upregulation of CCR2 in dorsal root ganglia neurons suggests a potential role of CCR2 in visceral pain associated with diabetic complications [].
  • Calcium Oxalate-Induced Kidney Injury: In a mouse model of kidney stone formation, INCB3344 attenuated renal injury markers, CaOx crystal deposition, and oxidative stress []. This protective effect was linked to the inhibition of macrophage M1 polarization and the suppression of inflammatory responses in the kidney [].
  • Immunomodulation: INCB3344 was found to have minimal impact on the cytokine and chemokine production induced by Staphylococcal enterotoxin A in human PBMCs, suggesting a limited role of CCR2 in this specific inflammatory response [].
  • Compound Description: CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a chemokine that plays a critical role in inflammation and the recruitment of monocytes, macrophages, and other immune cells to sites of injury or infection. It exerts its effects by binding to and activating the CCR2 receptor. [, , , , , ]
  • Relevance: CCL2 is the primary endogenous ligand for the target compound INCB3344. INCB3344 acts as a CCR2 antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting its downstream effects. Studies have shown that INCB3344 can effectively reduce CCL2-induced inflammation, pain, and macrophage infiltration in various disease models. [, , , , , , ]

CCR2-RA

  • Compound Description: CCR2-RA is another small-molecule antagonist of CCR2. It is the first allosteric radioligand for CCR2, meaning it binds to a different site on the receptor than the endogenous ligand (CCL2) and orthosteric antagonists like INCB3344. []
  • Relevance: Unlike the competitive inhibition exhibited by INCB3344, CCR2-RA demonstrates a non-competitive or allosteric mode of inhibition on CCR2. This difference in binding sites and modes of inhibition highlights the diversity of mechanisms by which small-molecule antagonists can target CCR2. []

LUF7482

  • Compound Description: LUF7482 is an allosteric antagonist of CCR2. Allosteric antagonists bind to a site on the receptor distinct from the orthosteric binding site where the endogenous ligand and competitive antagonists bind. []
  • Relevance: Similar to CCR2-RA, LUF7482 exhibits allosteric antagonism of CCR2, contrasting with the competitive antagonism displayed by the target compound, INCB3344. This difference underscores the existence of multiple binding sites on CCR2 that can be targeted for therapeutic purposes. []

CCL7, CCL8, and CCL12

  • Compound Description: CCL7 (MCP-3), CCL8 (MCP-2), and CCL12 (MCP-5) are all chemokines belonging to the CC chemokine family, similar to CCL2. They are known to bind to and activate CCR2, although their binding affinities and efficacies may vary compared to CCL2. [, ]
  • Relevance: These chemokines are relevant because they are also ligands for CCR2, the receptor targeted by INCB3344. While INCB3344 demonstrates high selectivity for CCR2, its potential to interact with these other ligands needs to be considered to fully understand its pharmacological profile and potential off-target effects. [, ]

Properties

CAS Number

709018-37-1

Product Name

N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H34F3N3O6

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1

InChI Key

MZEOSVPWMSEFPW-XYCDVDSTSA-N

SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Synonyms

INCB3344

Canonical SMILES

CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.